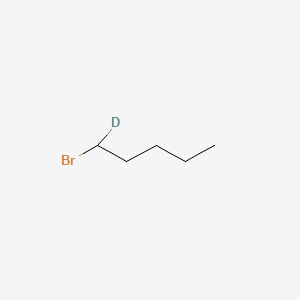

1-Bromopentane-1-d1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromopentane-1-d1 is used in a multitude of organic synthesis . It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling .

Synthesis Analysis

Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene, which is 1-pentene in the case of 1-bromopentane . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . It is also formed by the reaction of 1-pentanol with hydrogen bromide .Molecular Structure Analysis

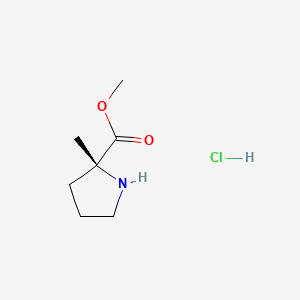

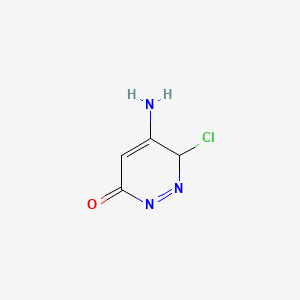

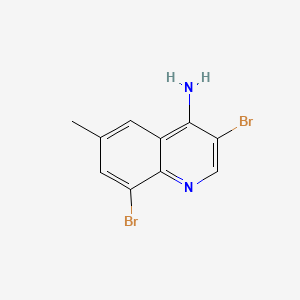

The molecular formula of 1-Bromopentane-1-d1 is C5H11Br . The molecular weight is 152.05 g/mol . The InChI is 1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D . The Canonical SMILES is CCCCCBr .Chemical Reactions Analysis

1-Bromopentane-1-d1 is involved in various chemical reactions. For example, it is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling .Physical And Chemical Properties Analysis

1-Bromopentane-1-d1 has a molecular weight of 152.05 g/mol . It has a XLogP3 of 3.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 3 rotatable bond counts . The exact mass is 151.01069 g/mol . The monoisotopic mass is 151.01069 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 6 .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

1-Bromopentane-1-d1 has been used to study conformational polymorphism. Raman and infrared spectra of selectively monodeuterated species of 1-bromopentane, including 1-bromopentane-1-d1, have been examined. These studies reveal the correlation between isolated C-D stretching and CHD rocking vibrations and the local conformation of the alkyl chain. The isolated C-D stretching vibrations vary based on the position of deuterium substitution, proving useful in studying alkyl chains' conformational state (Ohno, Yoshida, & Matsuura, 1996).

Educational Applications

In educational settings, 1-bromopentane-1-d1 has been used in undergraduate laboratory experiments. For example, an experiment involving the elimination reactions of alkyl halides like 1-bromopentane uses gas chromatography to monitor the production of various compounds. This study provides a practical approach to understanding organic reaction mechanisms (Latimer, 2003).

Synthesis of Chemical Compounds

The compound plays a role in the synthesis of other chemicals. One example is the synthesis of the nonlinear chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) and its auxiliary 1-Bromopentane. This synthesis process has been optimized for high yield, low cost, and ease of control, proving its value in the production of complex chemical compounds (Ruan Zhan-jun, 2005).

Surface Science and Molecular Self-Assembly

1-Bromopentane-1-d1 is also significant in surface science and molecular self-assembly studies. A high-pressure fast-pulse dosing system was used with Scanning Tunneling Microscopy (STM) to study the physisorbed phases of 1-bromopentane on Si(1 1 1)-7 × 7. This study demonstrates how molecular alignment and dosing parameters influence chemical imprinting on silicon surfaces (Eisenstein et al., 2012).

Material Properties Research

Research on 1-Bromopentane-1-d1 extends to exploring the material properties of bromoalkanes. Studies have focused on measuring the density and thermal expansion coefficient of 1-bromopentane across a range of temperatures. Such research is crucial for understanding the physical properties of bromoalkanes in various applications (Bolotnikov et al., 2007).

Safety And Hazards

1-Bromopentane-1-d1 is a flammable liquid and vapor . It is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air .

Eigenschaften

IUPAC Name |

1-bromo-1-deuteriopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-UICOGKGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromopentane-1-d1 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)